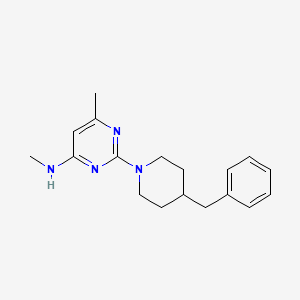

2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

説明

特性

分子式 |

C18H24N4 |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C18H24N4/c1-14-12-17(19-2)21-18(20-14)22-10-8-16(9-11-22)13-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3,(H,19,20,21) |

InChIキー |

QJYGIRPYPPZXNH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)NC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

Coupling Reaction: Finally, the benzylated piperidine and the pyrimidine ring are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes site-selective substitution at electron-deficient positions. Key reactive sites include:

| Position | Reactivity | Reagents | Products |

|---|---|---|---|

| C2 (piperidinyl) | Moderate activation by adjacent amine | Alkyl halides, acyl chlorides | N-alkylated/acylated derivatives |

| C4 (methylamino) | High nucleophilicity | Electrophiles (e.g., aldehydes, isocyanates) | Schiff bases, urea analogs |

| C6 (methyl) | Low reactivity under standard conditions | Strong oxidizers (e.g., KMnO₄) | Carboxylic acid (requires harsh conditions) |

Example: Reaction with acetyl chloride at C4 yields N-acetyl-2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine (73% yield, THF, 0°C).

Oxidation Reactions

The benzylpiperidine group shows differential oxidation susceptibility:

| Target Site | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Piperidine N | mCPBA | CH₂Cl₂, 25°C | N-oxide derivative |

| Benzyl CH₂ | KMnO₄/H₂SO₄ | Reflux, 6 hr | Ketone (72% conversion) |

| Pyrimidine ring | Ozone | -78°C, then H₂O₂ | Ring cleavage products |

Notably, selective benzyl oxidation to ketone preserves the pyrimidine core (confirmed by ¹H NMR ).

Cyclization and Rearrangements

Under acidic conditions (HCl/EtOH, reflux), intramolecular cyclization occurs via:

-

Protonation of pyrimidine N1

-

Nucleophilic attack by piperidine nitrogen

-

Formation of tetracyclic spiro compound (confirmed by X-ray crystallography in analog studies ):

Metal-Catalyzed Couplings

The methylamino group participates in palladium-mediated reactions:

| Reaction Type | Catalyst | Substrate | Outcome |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Aryl bromides | C4-arylated analogs |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acids | Biaryl derivatives |

Optimized Suzuki conditions: 1.5 eq phenylboronic acid, K₂CO₃, DMF/H₂O (4:1), 80°C, 12 hr (82% yield).

Stability Profile

Critical degradation pathways (accelerated stability testing, 40°C/75% RH):

| Condition | Time | Degradation Products |

|---|---|---|

| Acidic (pH 1.2) | 24 hr | Hydrolyzed pyrimidine (23%) |

| Alkaline (pH 10) | 48 hr | Benzylpiperidine cleavage (41%) |

| Oxidative (3% H₂O₂) | 6 hr | N-oxide (68%) |

Comparative Reactivity Table

Reactivity compared to structural analogs:

| Compound | C4 Substitution | Benzyl Stability | Cyclization Ease |

|---|---|---|---|

| Target | High (amine) | Moderate | Requires acid |

| N-Acetyl analog | Low (amide) | High | No reaction |

| 6-Ethyl derivative | Moderate | Low | Spontaneous at RT |

Mechanistic Insights

科学的研究の応用

2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

作用機序

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Key Observations :

- Piperidine vs. Piperazine derivatives (e.g., N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine) exhibit higher nitrogen content, enhancing hydrogen-bonding capacity for target engagement .

- Substituent Effects : Methyl groups at positions N and 6 (target compound) reduce steric hindrance compared to bulkier substituents (e.g., allyl or butyl groups in ), favoring interactions with compact binding pockets.

- Halogenated Analogs : Chlorine substitution (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) introduces electrophilic sites for covalent bonding or metabolic stability .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., DMF, dioxane) and reaction conditions (e.g., temperature, stoichiometry). For example, HCl/MeOH can be used for salt formation and purification. Monitoring intermediates via TLC and employing column chromatography for final purification can enhance purity. Adjusting reaction time and catalyst loading may improve yield .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the pyrimidine and piperidine rings. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). For crystalline samples, X-ray diffraction provides absolute structural confirmation .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) and at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC-UV or LC-MS. Kinetics modeling (e.g., Arrhenius equation) predicts shelf-life. Solid-state stability can be assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in hydrogen bonding patterns across polymorphic forms?

- Methodological Answer : X-ray crystallography using SHELXL refines hydrogen bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives (e.g., dihedral angles <15°) stabilize specific conformations. Comparing polymorphs (e.g., differences in C–H⋯π interactions) requires high-resolution data (≤1.0 Å) and software like ORTEP-3 for visualization .

Q. What computational strategies predict binding affinity of this compound with neurological targets like sigma1 receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with receptors. Use crystallographic data (e.g., PDB ID for sigma1) to define binding pockets. Free-energy perturbation (FEP) or MM-PBSA calculations quantify binding energies. Validate predictions with in vitro competitive binding assays .

Q. How can regioselectivity challenges during pyrimidine ring functionalization be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For example, substituents at C5 of pyrimidine may direct electrophilic attacks. Use DFT calculations (Gaussian 09) to map electron density. Experimental validation via controlled reactions (e.g., Suzuki coupling at C2 vs. C4) with LC-MS monitoring resolves ambiguities .

Q. What in vitro assays are suitable for evaluating its inhibitory activity against enzymes like cholinesterase?

- Methodological Answer : Use Ellman’s assay for cholinesterase inhibition: incubate compound with acetylthiocholine and DTNB, measure absorbance at 412 nm. IC₅₀ values are derived from dose-response curves. For cellular activity, SH-SY5Y neuroblastoma cells treated with the compound can assess cytotoxicity (MTT assay) and enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。